2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Description
Chemical Reactions Analysis
The chemical reactions involving “2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid” are not well-documented. More research is needed to understand the reactivity of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid” include its molecular weight, which is 272.33 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been synthesized through various chemical reactions, showcasing its structural complexity and the formation of specific molecular arrangements. For instance, the synthesis of methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate involves the reaction of methyl 2-aminothiazole-5-carboxylate and di-tert-butyl carbonate, demonstrating the planarity of the thiazole ring and the presence of weak intramolecular hydrogen bonds forming twisted six-membered rings (An et al., 2010).
Development of Heterocyclic γ-Amino Acids
Research into heterocyclic γ-amino acids, which mimic the secondary structures of proteins such as helices and β-sheets, highlights the compound's role in the synthesis of orthogonally protected ATCs (4-Amino(methyl)-1,3-thiazole-5-carboxylic acids). This synthesis provides a flexible method for introducing a variety of lateral chains on the γ-carbon atom or the thiazole core, offering a short and versatile chemical route to these compounds (Mathieu et al., 2015).
Utility in Peptide Modification and Novel Compound Synthesis
The compound's utility extends to peptide modification and the synthesis of novel compounds, illustrating its versatility in organic synthesis. For example, the synthesis of 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, a chiral unit containing thiazole, showcases its application in creating cyclic depsipeptides with potential cytotoxicity against certain cells (Wang et al., 2013). Additionally, the compound has been utilized in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, demonstrating its role in peptide-backbone modification and highlighting the synthesis of peptides containing the alkylated aminomalonic acid (Matt & Seebach, 1998).
properties
IUPAC Name |
4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-6-8(9(14)15)18-7(13-6)5-12-10(16)17-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJZJGDAXWBEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
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